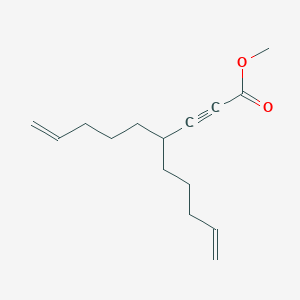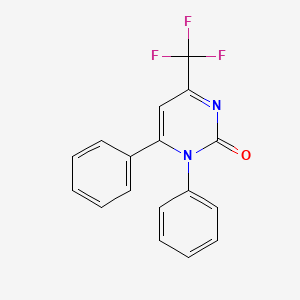![molecular formula C20H17NO3 B12605496 Methyl 5-[4-(Benzyloxy)phenyl]nicotinate](/img/structure/B12605496.png)
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate is a chemical compound with the molecular formula C20H17NO3 and a molecular weight of 319.35 g/mol . It is a derivative of nicotinic acid and features a benzyloxy group attached to the phenyl ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(Benzyloxy)phenyl]nicotinate typically involves the esterification of nicotinic acid derivatives. One common method includes the reaction of 5-bromo-2-methyl nicotinic acid with 4-benzyloxyphenylboronic acid under Suzuki coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.
作用机制
The mechanism of action of Methyl 5-[4-(Benzyloxy)phenyl]nicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and receptor binding. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its antioxidant properties may protect cells from oxidative stress by scavenging free radicals.
相似化合物的比较
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid used as a rubefacient in topical preparations.
Ethyl 4-benzyloxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Nicotinic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
Methyl 5-[4-(Benzyloxy)phenyl]nicotinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C20H17NO3 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
methyl 5-(4-phenylmethoxyphenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C20H17NO3/c1-23-20(22)18-11-17(12-21-13-18)16-7-9-19(10-8-16)24-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 |
InChI 键 |
BBWKUKXGNIVCGS-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


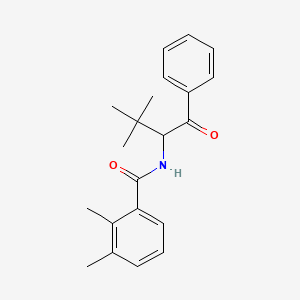

![1-[4-(4-Amino-phenyl)-piperidin-1-YL]-3,3-dimethyl-butan-1-one](/img/structure/B12605433.png)
![2-[3-(2-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12605455.png)
propanedinitrile](/img/structure/B12605456.png)
![Tributyl{5-[(3S)-3,7-dimethyloct-6-en-1-yl]thiophen-2-yl}stannane](/img/structure/B12605466.png)
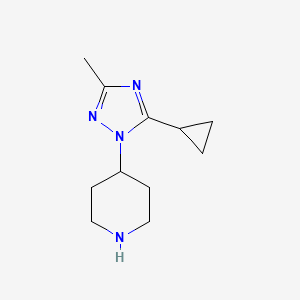
![N-[2-Hydroxy-1-(3-iodo-4-methoxyphenyl)ethyl]benzamide](/img/structure/B12605477.png)
![N-[(2-Bromophenyl)methyl]-N-[(trimethylsilyl)ethynyl]prop-2-enamide](/img/structure/B12605482.png)
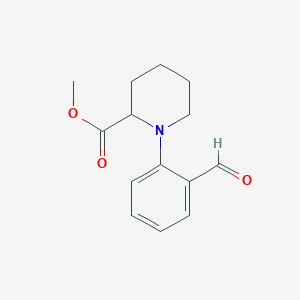
![Piperazine, 1-(9-anthracenylcarbonyl)-4-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B12605485.png)
